3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid
Description
3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is a propionic acid derivative characterized by a tert-butyl-substituted phenoxy group linked via an acetyl amino moiety. Such derivatives are often intermediates in synthesizing bioactive molecules, including thrombolytics and central nervous system (CNS)-targeting agents .
Properties
IUPAC Name |
3-[[2-(2-tert-butylphenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)11-6-4-5-7-12(11)20-10-13(17)16-9-8-14(18)19/h4-7H,8-10H2,1-3H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJDYJFWVHEJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of tert-butyl phenol with a suitable halogenating agent to form 2-tert-butyl-phenoxy halide.
Acetylation: The phenoxy halide is then reacted with acetic anhydride to introduce the acetyl group, forming 2-(2-tert-butyl-phenoxy)-acetyl chloride.
Amidation: The acetyl chloride is subsequently reacted with β-alanine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetylamino group to an amine or the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenoxy moiety can interact with hydrophobic pockets, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid and related compounds:
Key Comparative Insights
Lipophilicity and Stability
- The tert-butyl group in the target compound enhances lipophilicity compared to chloro or methoxy substituents in analogues . This property may improve blood-brain barrier penetration for CNS applications.
- In contrast, the Boc group in (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propionic acid serves as a protective moiety, increasing solubility and metabolic resistance .
Reactivity
- The tert-butyl group in 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl participates in redox-driven condensation, suggesting that tert-butyl positioning in the target compound may influence unintended side reactions under harsh conditions .
- Methoxy and chloro groups in related compounds promote stable crystalline packing via hydrogen bonds, whereas the target’s tert-butyl group may prioritize hydrophobic interactions .
Biological Activity
3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is a synthetic compound with a distinctive structure that includes a propionic acid backbone, an acetylamino group, and a tert-butyl phenoxy moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and analgesic pathways.
Chemical Structure and Synthesis
The chemical structure of this compound facilitates various chemical interactions, making it a candidate for further pharmacological studies. The synthesis typically involves several steps to ensure high purity suitable for biological testing, which may include:
- Formation of the Acetylamino Group : This step involves the reaction of an appropriate amine with an acylating agent.
- Coupling with the Propionic Acid Backbone : The propionic acid is then coupled to the acetylamino moiety.
- Introduction of the Phenoxy Group : The tert-butyl phenoxy group is introduced through nucleophilic substitution reactions.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory pathways. Preliminary studies suggest that it may interact with cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
| Biological Activity | Mechanism | References |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Analgesic | Pain pathway modulation |
Lipid Metabolism
In addition to its anti-inflammatory properties, there are indications that this compound may influence lipid metabolism, potentially exhibiting hypocholesterolemic effects similar to related compounds. This suggests that further studies could elucidate its role in managing lipid levels.
Study on Inflammatory Response
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The findings highlighted its potential as an effective therapeutic agent for conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds revealed that this compound exhibited unique biological activities not seen in other derivatives. For instance:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-Acetylthio-3-(4-phenoxybenzoyl)propionic acid | Noted for hypocholesterolemic activity | Moderate anti-inflammatory |
| 3-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide | Complex structure with multiple functional groups | Broader biological activity |
This table illustrates how the unique combination of functional groups in this compound may confer distinct therapeutic potentials.
Future Directions
Further research is warranted to explore the exact mechanisms of action, potential side effects, and broader applications in therapeutic contexts. Studies focusing on receptor binding affinities and enzyme interactions will be crucial in understanding its pharmacodynamics.
Q & A
Q. What are the key steps and challenges in synthesizing 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid?
The synthesis typically involves coupling the tert-butylphenoxy acetyl group to the propionic acid backbone via amide bond formation. Critical steps include:
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during synthesis .
- Solvent optimization : Dichloromethane or methanol is often preferred for solubility and reaction efficiency .
- Monitoring techniques : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity assessment . Challenges include avoiding side reactions (e.g., hydrolysis of the acetyl group) and achieving high enantiomeric purity.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
X-ray crystallography is the gold standard. For analogous compounds:
- Crystallization : Needle-like crystals are grown via slow evaporation, often in polar solvents .
- Data collection : MoKα radiation (λ = 0.71073 Å) resolves atomic positions with high precision. Hydrogen atoms are geometrically constrained .
- Structural insights : Orthorhombic space groups (e.g., P2₁2₁2₁) and hydrogen-bonded molecular chains along specific axes (e.g., [100]) stabilize the structure . These details guide structure-activity relationship (SAR) studies for drug design.
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Contradictions between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility. Methodological approaches include:
- Dynamic NMR : Variable-temperature studies to detect rotational barriers or tautomerism .
- Computational modeling : Density functional theory (DFT) optimizations compare experimental and theoretical spectra .
- Complementary techniques : Pairing X-ray data with solid-state NMR or IR spectroscopy validates hydrogen-bonding networks .
Q. What strategies optimize the biological activity of this compound in CNS-targeted drug development?
Analogous tetrahydroisoquinoline intermediates show CNS activity via:
- Hydrogen-bond modulation : Introducing electron-withdrawing groups (e.g., chloro substituents) enhances receptor binding affinity .
- Bioisosteric replacement : Substituting the tert-butyl group with trifluoromethyl or methoxy groups improves blood-brain barrier permeability .
- In vitro assays : Testing against neuronal ion channels or enzyme targets (e.g., monoamine oxidases) validates therapeutic potential .
Q. How do steric effects from the tert-butyl group influence reaction kinetics in derivative synthesis?
The bulky tert-butyl group:
- Slows nucleophilic attacks : Steric hindrance reduces reaction rates during amide coupling, requiring longer reaction times or elevated temperatures .
- Directs regioselectivity : In electrophilic aromatic substitution, the tert-butyl group acts as an ortho/para director, influencing product distribution . Kinetic studies using time-resolved HPLC or mass spectrometry quantify these effects .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment of this compound?
- HPLC-MS : Detects trace impurities (<0.1%) and confirms molecular weight .
- Elemental analysis : Validates C, H, N, and O content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .
Q. How can hydrogen-bonding networks be experimentally validated for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
